Product packaging for 6-Chloropyrrolo[1,2-a]pyrazine(Cat. No.:)

6-Chloropyrrolo[1,2-a]pyrazine

Cat. No.: B8743154
M. Wt: 152.58 g/mol
InChI Key: WOMBENQBLNNTDJ-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Pyrrolo[1,2-a]pyrazines

Pyrrolo[1,2-a]pyrazines are classified as nitrogen-containing fused heterocyclic compounds. bldpharm.com Their structure consists of a five-membered pyrrole (B145914) ring fused to a six-membered pyrazine (B50134) ring. chembk.com This fusion results in a bicyclic aromatic system that is also referred to as 7-azaindolizine. vulcanchem.com The parent compound, pyrrolo[1,2-a]pyrazine (B1600676), has the chemical formula C₇H₆N₂. vulcanchem.com

The nomenclature for these compounds follows the standards set by the International Union of Pure and Applied Chemistry (IUPAC). The numbering of the atoms in the ring system dictates the specific name of a derivative, such as 6-Chloropyrrolo[1,2-a]pyrazine, which indicates a chlorine atom substituted at the 6-position of the pyrrolo[1,2-a]pyrazine core. chembk.comchembk.com

Table 1: Classification and Identification of Pyrrolo[1,2-a]pyrazines

Feature Description
Compound Class Fused Nitrogen Heterocycle
Core Structure A pyrrole ring fused to a pyrazine ring. chembk.com
Parent Compound Pyrrolo[1,2-a]pyrazine vulcanchem.com
Synonym 7-Azaindolizine vulcanchem.com
Molecular Formula (Parent) C₇H₆N₂ vulcanchem.com
Nomenclature System IUPAC smolecule.com

Historical Context of Pyrrolo[1,2-a]pyrazine Research

Research into the pyrrolo[1,2-a]pyrazine scaffold gained significant traction in the latter part of the 20th century. Foundational work published in 1996 detailed the synthesis and structural characterization of the parent bicyclic system, providing a crucial framework for subsequent research. smolecule.comgoogle.com Even earlier, in 1987, certain derivatives were noted for their hypotensive activities. mdpi.com A patent filed in the early 1990s highlighted the potential of other derivatives as inhibitors of gastric acid secretion, underscoring the early interest in their therapeutic applications. mdpi.com These initial studies paved the way for more extensive investigations into the synthesis of new analogues and their potential biological functions.

Significance of Halogenated Pyrrolo[1,2-a]pyrazine Derivatives in Chemical Science

The introduction of halogen atoms, such as chlorine, into the pyrrolo[1,2-a]pyrazine scaffold is a key strategy in medicinal chemistry to modulate a compound's properties. Halogenation can significantly influence pharmacokinetic characteristics, such as membrane permeability and metabolic stability. nih.gov The specific placement of the halogen atom is critical; for instance, brominated pyrrolo[1,2-a]pyrazines have demonstrated greater antifungal activity against Candida species compared to their non-halogenated versions. nih.gov

This compound, with the CAS number 158945-81-4, serves as a key building block in synthetic chemistry. chembk.comchembk.com Its chlorine atom provides a reactive site for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions, enabling the creation of a diverse library of new compounds. tandfonline.comarkat-usa.org For example, related chloro-substituted pyrrolopyrazines are used as intermediates in the synthesis of molecules with potential applications as serotoninergic 5-HT7 ligands and inhibitors of bacterial multidrug resistance pumps. arkat-usa.orgchemsrc.com Structure-activity relationship (SAR) studies have also indicated that halogen bonds can be crucial for the biological efficacy of these compounds.

Table 2: Properties of this compound

Identifier Value
CAS Number 158945-81-4 chembk.comchembk.com
Molecular Formula C₇H₅ClN₂ chembk.comchembk.com
Molecular Weight 152.58 g/mol chembk.com

Overview of Research Trajectories on Pyrrolo[1,2-a]pyrazine Scaffolds

The pyrrolo[1,2-a]pyrazine framework is recognized as a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities its derivatives possess. smolecule.com Current research trajectories are broad and multifaceted. A primary focus is on the synthesis and exploration of new derivatives to expand the available chemical space. tandfonline.com This includes the development of novel, efficient synthetic routes, such as multicomponent and cyclization reactions. tandfonline.comsmolecule.com

Another major research avenue is the investigation of the diverse pharmacological potential of these compounds. Studies have explored their efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. For example, derivatives are being studied for their ability to inhibit cancer cell proliferation and for their potential as kinase inhibitors. The mechanism of action is another critical area of study, with research aimed at understanding how these molecules interact with biological targets at a cellular level, including their role in inhibiting bacterial quorum sensing. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2 B8743154 6-Chloropyrrolo[1,2-a]pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

6-chloropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C7H5ClN2/c8-7-2-1-6-5-9-3-4-10(6)7/h1-5H

InChI Key

WOMBENQBLNNTDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=C2Cl)C=N1

Origin of Product

United States

Synthetic Routes and Methodologies for 6 Chloropyrrolo 1,2 a Pyrazine

De Novo Synthesis Approaches to the Pyrrolo[1,2-a]pyrazine (B1600676) Core

The construction of the fused pyrrole (B145914) and pyrazine (B50134) ring system can be achieved through several distinct de novo approaches, each utilizing different precursors and reaction mechanisms.

Cyclization reactions are a cornerstone in the synthesis of the pyrrolo[1,2-a]pyrazine core. One notable method involves the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide. mdpi.com Depending on the specific palladium catalyst and reaction conditions, different products can be formed. For instance, using palladium acetate (B1210297) with sodium acetate and tetrabutylammonium (B224687) chloride in DMSO at 120 °C yields the desired pyrrolo[1,2-a]pyrazine. mdpi.com

Another effective strategy employs the intramolecular nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole esters. beilstein-journals.org For example, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can undergo cyclization with hydrazine (B178648) to afford pyrrolopyrazinone skeletons, which are closely related to the pyrrolo[1,2-a]pyrazine core. beilstein-journals.org The selectivity of these reactions can be dependent on the electronic nature of the substituents attached to the alkyne. mdpi.combeilstein-journals.org

Condensation reactions provide another versatile route to the pyrrolo[1,2-a]pyrazine scaffold. A common approach involves the condensation of amides derived from 2-trichloroacetylpyrrole and various amino esters. mdpi.com These intermediates can then be cyclized, often using a base like sodium hydride in a solvent such as THF, to form diketopiperazine derivatives which are precursors to the target scaffold. mdpi.com

Further examples include the condensation of a triester with hydrazine in ethanol, which leads to the formation of an N-aminopyrrolopyrazinone. mdpi.comresearchgate.net This intermediate can then be further modified to achieve the desired pyrrolo[1,2-a]pyrazine structure. mdpi.comresearchgate.net Multicomponent reactions, such as the Ugi four-component reaction, can also be employed to generate polysubstituted pyrrole diketopiperazines in a single step from pyrrole-2-carboxylic acid, carbonyl compounds, isocyanides, and amino esters. mdpi.com

A highly effective and modern approach involves the use of 2-formylpyrrole-based enaminones as key building blocks. nih.govresearchgate.net These enaminones are prepared through a straightforward reaction of precursors like alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates with reagents such as N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). nih.govresearchgate.net

The subsequent cyclization of these enaminones is typically achieved using ammonium (B1175870) acetate, which serves as the nitrogen source for the pyrazine ring. nih.govresearchgate.net The reaction conditions can be optimized by selecting an appropriate base and solvent. Studies have shown that using lithium carbonate as the base in DMF solvent provides improved yields of the 4-substituted pyrrolo[1,2-a]pyrazines. nih.gov

Table 1: Synthesis of Pyrrolo[1,2-a]pyrazines via Enaminone Cyclization nih.gov
Enaminone PrecursorProductTemperature (°C)Time (h)Yield (%)
1a4a1202470
1b4b1202465
2a4c1001275
2b4d1001272
2c4e1001268
2d4f1001278
3a4g80680

Targeted Chlorination Strategies for 6-Chloropyrrolo[1,2-a]pyrazine

Once the pyrrolo[1,2-a]pyrazine core is synthesized, the next step is the introduction of a chlorine atom at the 6-position. This is typically achieved through electrophilic substitution, as the C-6 position on the pyrrole ring is highly activated.

Direct chlorination of the pyrrolo[1,2-a]pyrazine scaffold is an efficient method for producing the 6-chloro derivative. Studies on electrophilic substitution reactions, such as trifluoroacetylation, have demonstrated that substitution occurs preferentially at the C-6 position of the pyrrole ring. osi.lv This high regioselectivity is attributed to the electronic properties of the fused ring system.

Based on this known reactivity, standard electrophilic chlorinating agents are employed for this transformation. Reagents such as N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are common choices for the halogenation of electron-rich heterocyclic systems. researchgate.net The reaction is typically carried out under mild conditions to prevent over-halogenation or degradation of the starting material.

The most logical and widely applied strategy for synthesizing this compound involves a two-stage process: first, the de novo synthesis of the pyrrolo[1,2-a]pyrazine core, followed by chlorination. nih.gov This post-cyclization chlorination approach allows for greater control over the final product.

The initial synthesis of the unsubstituted or variably substituted pyrrolo[1,2-a]pyrazine can be performed using any of the methods described in section 2.1. After the successful formation and purification of the bicyclic scaffold, the chlorination step is performed. As established, the C-6 position is the most nucleophilic and therefore the primary site of electrophilic attack, leading to the regioselective formation of the 6-chloro derivative. osi.lv

Chlorodehydroxylation Reactions using Phosphorous Oxychloride

A pivotal step in the synthesis of this compound is the conversion of a hydroxyl-substituted precursor, such as 6-hydroxypyrrolo[1,2-a]pyrazine (or its tautomer, pyrrolo[1,2-a]pyrazin-6-one), into the target chloro derivative. Phosphorous oxychloride (POCl₃) is a commonly employed reagent for this type of transformation, known as a chlorodehydroxylation reaction.

While a direct and detailed experimental procedure for the synthesis of this compound using this method is not extensively documented in readily available literature, the principle is well-established in heterocyclic chemistry. For instance, the conversion of a related 4-pyrrolidino-pyrrolo[1,2-a]quinoxaline-4-one to the corresponding 4-chloro derivative is achieved by treatment with phosphorous oxychloride, highlighting the reagent's efficacy in such systems. Similarly, in the synthesis of pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine derivatives, a key intermediate is chlorinated using POCl₃. nih.gov This reaction typically proceeds by the activation of the hydroxyl group by phosphorous oxychloride, followed by nucleophilic attack of a chloride ion to displace the activated oxygen functionality.

The general reaction conditions for such transformations often involve heating the hydroxy-precursor with an excess of phosphorous oxychloride, sometimes in the presence of a high-boiling point solvent or a tertiary amine base to neutralize the generated hydrochloric acid. The specific conditions, such as reaction temperature and time, would require optimization for the 6-hydroxypyrrolo[1,2-a]pyrazine substrate to achieve a good yield of the desired 6-chloro product.

Synthesis of Precursors to this compound

The successful synthesis of this compound is heavily reliant on the efficient preparation of its precursors. This involves the synthesis of appropriately functionalized pyrrole and pyrazine intermediates that can be subsequently cyclized to form the core pyrrolo[1,2-a]pyrazine skeleton.

Catalytic Methodologies in Pyrrolo[1,2-a]pyrazine Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of pyrrolo[1,2-a]pyrazines and their derivatives has benefited from the application of various catalytic systems.

Palladium-catalyzed cross-coupling reactions, for example, have been employed in the functionalization of pre-existing pyrrolo[1,2-a]pyrazine scaffolds. While not a direct synthesis of the ring system itself, these methods are crucial for introducing a variety of substituents onto the core structure. For instance, palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide derivatives can lead to the formation of the pyrrolo[1,2-a]pyrazine ring system. mdpi.com The choice of palladium catalyst and reaction conditions can influence the outcome of the reaction. mdpi.com

Furthermore, catalyst-free approaches for the construction of fused N-heterocyclic systems that include the pyrrolo[1,2-a]pyrazine core have also been developed, offering an alternative to metal-catalyzed reactions.

Chemical Reactivity and Functionalization of 6 Chloropyrrolo 1,2 a Pyrazine

Reactivity at the Pyrrolo[1,2-a]pyrazine (B1600676) Core

The fused bicyclic structure of 6-Chloropyrrolo[1,2-a]pyrazine presents multiple sites for chemical modification. The electron-rich pyrrole (B145914) moiety and the electron-deficient pyrazine (B50134) ring, along with the nitrogen atoms, exhibit differential reactivity towards various reagents.

Electrophilic Substitution Reactions

The pyrrolo[1,2-a]pyrazine system is susceptible to electrophilic attack, primarily on the electron-rich pyrrole ring. The regioselectivity of these reactions is influenced by both electronic effects of the heterocyclic system and steric factors imposed by existing substituents.

Friedel-Crafts Acylation and Vilsmeier-Haack Formylation:

Electrophilic acylation of pyrrolo[1,2-a]pyrazines has been investigated, revealing a dependence of regioselectivity on the substitution pattern of the core and the nature of the acylating agent. For instance, in substituted pyrrolo[1,2-a]pyrazines, acetylation can lead to a mixture of C6 and C8-acetylated products. The steric hindrance of substituents on the pyrrole ring can direct acylation to the less hindered position. arkat-usa.org For example, acetylation of 3-phenylpyrrolo[1,2-a]pyrazine with acetyl chloride and aluminum chloride predominantly yields the C8-acetylated product, likely due to the steric bulk of the phenyl group at the C3 position hindering attack at C6. arkat-usa.org

In contrast, the Vilsmeier-Haack formylation of pyrrolo[1,2-a]pyrazines consistently occurs at the C6 position, irrespective of the substituents present at other positions on the pyrrole ring. arkat-usa.org This suggests that the Vilsmeier reagent is more sensitive to the electronic activation of the C6 position and less influenced by steric factors compared to the reagents used in Friedel-Crafts acetylation. arkat-usa.org

Trifluoroacetylation:

The reaction of substituted pyrrolo[1,2-a]pyrazines with trifluoroacetic anhydride (B1165640) also results in electrophilic substitution. When the C1 position bears a substituent larger than a methyl group and the C6 position is unsubstituted, trifluoroacetylation selectively occurs at the C6 position of the pyrrole ring. osi.lv

Nitration:

Nitration of the pyrrolo[1,2-a]pyrazine core has been achieved using a nitrating mixture or acetyl nitrate. These reactions lead to the introduction of a nitro group onto the heterocyclic scaffold. osi.lvresearchgate.net

Table 1: Regioselectivity in Electrophilic Substitution of Substituted Pyrrolo[1,2-a]pyrazines
ReactionElectrophileSubstituent PatternMajor ProductReference
Friedel-Crafts AcetylationCH₃COCl / AlCl₃R¹=H, R³=Aryl or MethylC8-acetylation arkat-usa.org
Friedel-Crafts AcetylationCH₃COCl / AlCl₃R¹=Methyl, R²=Aryl or MethylC6-acetylation arkat-usa.org
Vilsmeier-Haack FormylationPOCl₃ / DMFVarious substituents at C1 and/or C3C6-formylation arkat-usa.org
Trifluoroacetylation(CF₃CO)₂OC1 substituent > Methyl, C6 unsubstitutedC6-trifluoroacetylation osi.lv
NitrationNitrating mixture or Acetyl nitrateUnspecifiedNitro-pyrrolo[1,2-a]pyrazines osi.lvresearchgate.net

Nucleophilic Substitution Reactions on the Chlorinated Moiety

The chlorine atom at the C6 position of this compound is susceptible to displacement by various nucleophiles. This reactivity is characteristic of halogenated electron-deficient heterocyclic systems.

Studies on related 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines have demonstrated the feasibility of palladium-catalyzed amination reactions. nih.gov A variety of cyclic secondary amines can be introduced at the C6 position in the presence of a palladium catalyst such as Pd₂(dba)₃ and a suitable ligand like BINAP. nih.gov This transformation, a variation of the Buchwald-Hartwig amination, provides a powerful method for the formation of C-N bonds at the C6 position. nih.gov

While direct studies on this compound are not extensively documented in the provided search results, the reactivity of other chloropyrazines and related chloro-N-heterocycles in nucleophilic aromatic substitution (SNAr) reactions is well-established. These reactions typically proceed with a range of nucleophiles including amines, alkoxides, and thiolates, often facilitated by heat or catalysis.

Addition Reactions with Organometallic Reagents (e.g., Organolithium)

The pyrrolo[1,2-a]pyrazine system can undergo addition reactions with organometallic reagents. For example, the reaction of pyrrolo[1,2-a]pyrazine with organolithium compounds has been investigated. nih.gov These reactions typically involve the nucleophilic addition of the organolithium reagent to one of the carbon atoms of the pyrazine ring. The precise regioselectivity of such additions would likely be influenced by the substitution pattern on the heterocyclic core and the nature of the organolithium reagent.

Metalation and Subsequent Electrophilic Quenching

The pyrrolo[1,2-a]pyrazine core can be deprotonated by strong bases to form an organometallic intermediate, which can then be trapped by various electrophiles. This metalation-electrophilic quench sequence is a versatile method for the functionalization of the heterocyclic system.

It has been shown that pyrrolo[1,2-a]pyrazine can be metalated with lithium diisopropylamide (LDA), followed by reaction with an electrophile. nih.gov This allows for the introduction of a variety of substituents at specific positions on the ring system, depending on the site of deprotonation. The regioselectivity of metalation is governed by the acidity of the various protons on the ring, which can be influenced by the electronic effects of the nitrogen atoms and any existing substituents.

Quaternization of Nitrogen Atoms

The nitrogen atoms in the pyrrolo[1,2-a]pyrazine ring system can act as nucleophiles and react with alkylating agents to form quaternary ammonium (B1175870) salts. The non-bridgehead nitrogen atom is typically the site of quaternization. nih.gov This reaction leads to the formation of pyrrolo[1,2-a]pyrazinium salts. For instance, N-alkylation of a benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivative with methyl iodide has been shown to proceed in quantitative yield, demonstrating the accessibility of the nitrogen for alkylation. nih.gov The resulting quaternary salts can be precursors for the formation of N-ylides, which can then participate in further reactions such as 1,3-dipolar cycloadditions. nih.gov

Transformations of the Chlorine Substituent

The chlorine atom at the C6 position of this compound serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. These transformations primarily involve nucleophilic substitution reactions, including palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds. While direct examples for this compound are not explicitly detailed in the provided search results, the reactivity of the analogous 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines in Suzuki, Stille, and Negishi coupling reactions highlights the potential of this position for such transformations. nih.gov These reactions allow for the introduction of aryl, heteroaryl, and other organic moieties at the C6 position.

Furthermore, as mentioned in section 3.1.2, palladium-catalyzed amination (Buchwald-Hartwig reaction) of the corresponding 6-bromo derivative allows for the formation of C-N bonds, effectively transforming the halogen substituent into an amino group. nih.gov It is reasonable to expect that this compound would undergo similar palladium-catalyzed cross-coupling reactions, although potentially requiring more forcing conditions or specific catalyst systems compared to its bromo and iodo counterparts.

Table 2: Potential Transformations of the Chlorine Substituent at C6
Reaction TypeReagents/Catalyst System (Examples from related systems)Product TypeReference
Suzuki CouplingArylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base6-Aryl-pyrrolo[1,2-a]pyrazines nih.gov
Stille CouplingOrganostannanes, Pd catalyst6-Alkyl/Aryl/Vinyl-pyrrolo[1,2-a]pyrazines nih.gov
Negishi CouplingOrganozinc reagents, Pd catalyst6-Alkyl/Aryl-pyrrolo[1,2-a]pyrazines nih.gov
Buchwald-Hartwig AminationAmines, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base6-Amino-pyrrolo[1,2-a]pyrazines nih.gov
Nucleophilic Aromatic Substitution (SNAr)Nucleophiles (e.g., R-NH₂, R-OH, R-SH)6-Substituted-pyrrolo[1,2-a]pyrazinesGeneral Reactivity

Nucleophilic Aromatic Substitution of the Chlorine Atom

The chlorine atom at the 6-position of the pyrrolo[1,2-a]pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-deficient nature of the pyrazine ring, which is further enhanced by the presence of the fused pyrrole ring and the nitrogen atoms. These features stabilize the intermediate Meisenheimer complex formed during the addition-elimination mechanism of the SNAr reaction.

A variety of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-heteroatom bonds. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction of chloropyrazines with amines in the presence of a base is a well-established method for the synthesis of aminopyrazines. While specific studies on this compound are not extensively detailed in the literature, the reactivity of analogous chloropyrazines suggests that it would readily undergo amination.

NucleophileProductReaction Conditions
Ammonia6-Aminopyrrolo[1,2-a]pyrazineHigh temperature, pressure
Primary/Secondary Amines6-(Alkyl/Dialkyl)aminopyrrolo[1,2-a]pyrazineBase (e.g., K₂CO₃, Et₃N), solvent (e.g., DMSO, DMF), heat
Anilines6-Arylaminopyrrolo[1,2-a]pyrazineBase, solvent, heat

This table presents expected products based on the known reactivity of chloropyrazines.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and this compound is an excellent substrate for such transformations.

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the 6-position of the pyrrolo[1,2-a]pyrazine core and various aryl or vinyl groups. This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the chloro-heterocycle with a boronic acid or its ester. The reaction conditions can be tailored to accommodate a wide range of functional groups on the coupling partners. Studies on other chloropyrazines have demonstrated the feasibility of this transformation. masterorganicchemistry.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for the synthesis of N-aryl and N-heteroaryl derivatives of 6-aminopyrrolo[1,2-a]pyrazine. The reaction employs a palladium catalyst with a specialized phosphine ligand and a base to couple this compound with a variety of primary and secondary amines, including anilines and other heteroarylamines. This reaction has been successfully applied to the synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, a structurally related heterocyclic system. rsc.org

ReactionCoupling PartnerCatalyst/Ligand SystemProduct
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Pd(OAc)₂/SPhos6-Arylpyrrolo[1,2-a]pyrazine
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos6-(Amino)pyrrolo[1,2-a]pyrazine

This table provides representative catalyst systems and expected products for cross-coupling reactions of this compound.

Formation and Reactions of Azomethine Ylides from Pyrrolo[1,2-a]pyrazines

The pyrrolo[1,2-a]pyrazine nucleus can serve as a precursor for the generation of azomethine ylides. These 1,3-dipoles are highly reactive intermediates that readily participate in cycloaddition reactions, providing a powerful method for the construction of complex, nitrogen-containing polycyclic systems. nih.gov The generation of the azomethine ylide typically involves the quaternization of the N-4 nitrogen followed by deprotonation of an adjacent carbon atom.

While the influence of the 6-chloro substituent on the formation and reactivity of the azomethine ylide has not been extensively studied, it is anticipated that the fundamental reactivity of the pyrrolo[1,2-a]pyrazine core would be preserved.

Azomethine ylides derived from the pyrrolo[1,2-a]pyrazine system undergo [3+2] cycloaddition reactions with a variety of dipolarophiles. nih.gov Electron-deficient alkenes and alkynes are common reaction partners, leading to the formation of fused pyrrolidine (B122466) and dihydropyrrolidine rings, respectively. This methodology allows for the rapid construction of complex polycyclic frameworks with a high degree of stereocontrol.

When the pyrrolo[1,2-a]pyrazine system is appropriately substituted with a tethered dipolarophile, intramolecular 1,3-dipolar cycloaddition can occur. nih.gov This process is a highly efficient method for the synthesis of constrained, polycyclic systems. The length and nature of the tether play a crucial role in determining the regioselectivity and stereoselectivity of the cyclization.

Derivatization Strategies via Functional Group Interconversions

The synthesis of ester derivatives of pyrrolo[1,2-a]pyrazine can be achieved through standard esterification procedures of a corresponding carboxylic acid. For example, a hypothetical this compound-x-carboxylic acid could be converted to its corresponding ester via Fischer esterification or by activation of the carboxylic acid.

In a typical Fischer esterification , the carboxylic acid is heated in the presence of an alcohol and a catalytic amount of a strong acid, such as sulfuric acid. masterorganicchemistry.com This is a reversible process, and the equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction.

Alternatively, the carboxylic acid can be activated by conversion to an acyl chloride or by using a coupling agent. For instance, treatment of the carboxylic acid with thionyl chloride or oxalyl chloride would yield the corresponding acyl chloride. Subsequent reaction with an alcohol, often in the presence of a non-nucleophilic base, would afford the desired ester. This method is generally faster and not reversible. The condensation of substituted pyrazine-2-carboxylic acid chlorides with anilines to form amides is a well-documented related transformation. nih.govresearchgate.net

MethodReagentsKey Features
Fischer EsterificationAlcohol, Catalytic Acid (e.g., H₂SO₄)Reversible, requires excess alcohol or water removal
Acyl Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl ChlorideIrreversible, proceeds through a reactive intermediate
Coupling AgentDCC, EDCMild conditions, suitable for sensitive substrates

This table summarizes common methods for the esterification of carboxylic acids.

Functionalization via Modification of Substituents

Decarboxylation, the removal of a carboxyl group (-COOH) with the release of carbon dioxide, is a fundamental transformation in organic synthesis. For heteroaromatic carboxylic acids, including derivatives of the pyrrolo[1,2-a]pyrazine scaffold, this reaction provides a direct method for the introduction of a hydrogen atom in place of the carboxyl group, effectively achieving a de-functionalization. The ease of decarboxylation can be influenced by the stability of the resulting carbanion or radical intermediate, which is in turn affected by the electronic properties of the heterocyclic ring system.

While specific studies detailing the decarboxylation of this compound carboxylic acids are not extensively documented in the reviewed literature, the principles of heteroaromatic decarboxylation can be applied to understand the potential reactivity of this compound. Generally, such reactions can be induced under thermal conditions or facilitated by catalytic methods, particularly with transition metals.

The thermal decarboxylation of heteroaromatic carboxylic acids often requires high temperatures. The stability of the pyrrolo[1,2-a]pyrazine ring system would be a critical factor in the feasibility of such a reaction, as high temperatures could potentially lead to decomposition.

Metal-catalyzed decarboxylation, particularly using copper, has been shown to be effective for a wide range of aromatic and heteroaromatic carboxylic acids, often proceeding under milder conditions than thermal methods. These reactions typically involve the formation of a metal-carboxylate complex, followed by the extrusion of carbon dioxide and subsequent protonolysis of the resulting organometallic intermediate to yield the decarboxylated product. The presence of the chloro-substituent and the nitrogen atoms in the this compound ring could influence the efficiency of such catalytic processes.

Given the general reactivity of heteroaromatic carboxylic acids, it is plausible that a hypothetical this compound carboxylic acid could undergo decarboxylation. The specific conditions required would depend on the position of the carboxylic acid group on the pyrrolo[1,2-a]pyrazine ring, as this would affect the stability of any reaction intermediates.

Due to the absence of specific experimental data in the surveyed literature for the decarboxylation of this compound carboxylic acids, a detailed data table of research findings cannot be provided. The following table illustrates a hypothetical representation of data that would be relevant for such a reaction, based on typical parameters reported for the decarboxylation of other heteroaromatic compounds.

Hypothetical Data Table for Decarboxylation of a Pyrrolo[1,2-a]pyrazine Carboxylic Acid Derivative

EntrySubstrateConditionsSolventYield (%)
1Hypothetical this compound-X-carboxylic acidCu(I) catalyst, Base, HeatQuinolineData not available
2Hypothetical this compound-Y-carboxylic acidThermalN/AData not available

Spectroscopic Characterization Techniques for 6 Chloropyrrolo 1,2 a Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides profound insight into the carbon-hydrogen framework of a molecule. For pyrrolo[1,2-a]pyrazine (B1600676) derivatives, NMR is crucial for confirming the identity and purity of synthesized compounds.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are characteristic of the electronic environment and the spatial relationship between neighboring protons.

For the pyrrolo[1,2-a]pyrazine ring system, the aromatic protons typically resonate in the downfield region, generally between δ 6.5 and 8.5 ppm. The exact chemical shifts are influenced by the substituents on the bicyclic core. In the case of a chloro-substituted derivative like 1-chloropyrrolo[1,2-a]pyrazine (B155766), the protons on the pyrrole (B145914) and pyrazine (B50134) rings exhibit distinct signals. For instance, the ¹H NMR spectrum of 1-chloropyrrolo[1,2-a]pyrazine in CDCl₃ shows signals at δ 7.62 (d, J = 4.5 Hz, 1H), 7.34 (dd, J = 2.5, 1.5 Hz, 1H), 7.12 (d, J = 4.5 Hz, 1H), and 6.74-6.71 (m, 2H). chemicalbook.com

Based on the structure of 6-chloropyrrolo[1,2-a]pyrazine, the following table outlines the predicted ¹H NMR chemical shifts. The presence of the electron-withdrawing chlorine atom at the C6 position is expected to deshield adjacent protons, causing them to resonate at a lower field.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H17.0 - 7.5Doublet of doublets~2.5, 1.5
H36.8 - 7.2Doublet of doublets~4.0, 1.5
H47.6 - 8.0Doublet~4.0
H77.8 - 8.2Doublet~2.5
H87.5 - 7.9Doublet~2.5

Note: The data in this table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyrrolo[1,2-a]pyrazine core are typically observed in the aromatic region of the spectrum (δ 100-150 ppm).

For the related compound, 1-chloropyrrolo[1,2-a]pyrazine, the reported ¹³C NMR chemical shifts in CDCl₃ are δ 154.4, 126.0, 125.6, 118.3, 117.4, 115.6, and 105.2. chemicalbook.com For this compound, the carbon atom directly bonded to the chlorine (C6) would experience a significant downfield shift, while other carbons in the ring system would also be affected.

The following table presents the predicted ¹³C NMR chemical shifts for this compound.

CarbonPredicted Chemical Shift (δ, ppm)
C1115 - 120
C3108 - 113
C4118 - 123
C6130 - 135
C7125 - 130
C8120 - 125
C9a140 - 145

Note: The data in this table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

For complex derivatives of this compound, or in cases of ambiguous signal assignments from 1D NMR spectra, advanced 2D NMR techniques are employed. These experiments provide information about the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the sequence of protons within a spin system. For the pyrrolo[1,2-a]pyrazine core, COSY would show correlations between adjacent protons on both the pyrrole and pyrazine rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). It is invaluable for assigning carbon signals based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It is particularly useful for determining the stereochemistry and conformation of substituents on the pyrrolo[1,2-a]pyrazine scaffold.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₇H₅ClN₂), the presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrrolo[1,2-a]pyrazine derivatives may involve the loss of small molecules such as HCN or the cleavage of the rings.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. The calculated exact mass for the [M+H]⁺ ion of a pyrazine derivative with the formula C₆H₉N₄O⁺ is 153.0776, and the observed value was 153.0772. imist.ma This level of accuracy is essential for confirming the molecular formula of novel this compound derivatives and distinguishing between compounds with the same nominal mass.

IonCalculated Exact Mass (m/z)
[C₇H₅³⁵ClN₂]⁺152.0141
[C₇H₅³⁷ClN₂]⁺154.0112

Note: These are calculated values for the molecular ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds within the bicyclic system. The vibrational spectra of pyrazine itself have been studied in detail, providing a basis for interpreting the spectra of its derivatives. researchgate.netcore.ac.uk

Functional GroupWavenumber (cm⁻¹)Description
Aromatic C-H Stretch3000 - 3100Stretching vibrations of C-H bonds on the aromatic rings.
C=C and C=N Stretch1400 - 1650Stretching vibrations within the pyrrole and pyrazine rings.
C-H In-plane Bend1000 - 1300In-plane bending vibrations of the aromatic C-H bonds.
C-H Out-of-plane Bend700 - 900Out-of-plane bending vibrations, which can be characteristic of the substitution pattern.
C-Cl Stretch600 - 800Stretching vibration of the carbon-chlorine bond.

Note: The data in this table represents typical ranges for the specified functional groups.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are fundamental for the isolation and purification of this compound from reaction mixtures and for assessing its purity. The choice of method depends on the scale of the separation and the physicochemical properties of the compounds in the mixture.

Thin-Layer Chromatography (TLC) is a widely used, rapid, and sensitive analytical technique for monitoring reaction progress, identifying compounds, and determining the purity of a substance. umass.edu It operates on the principle of differential partitioning of components between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). wisc.edu

For pyrazine derivatives, a common stationary phase is silica gel. The choice of the mobile phase is crucial for achieving good separation. A mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate (B1210297), is often employed. The polarity of the solvent system is adjusted to optimize the separation of the target compound from impurities. The separated compounds are visualized as spots on the TLC plate, often using UV light if the compounds are UV-active, or by staining with a developing agent like iodine. umass.edu

The retention factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for its identification.

CompoundStationary PhaseMobile Phase (v/v)R_f Value
Pyrrolo[1,2-a]pyrazine Derivative ASilica Geln-Hexane:Ethyl Acetate (4:1)0.5
Pyrrolo[1,2-a]pyrazine Derivative BSilica Geln-Hexane:Ethyl Acetate (2:1)0.3

For the purification of larger quantities of this compound, column chromatography is the preferred method. wikipedia.org This technique also relies on the differential adsorption of compounds on a solid stationary phase packed into a column. wikipedia.org The mixture is loaded onto the top of the column, and the mobile phase is passed through the column either by gravity or under pressure (flash chromatography).

The selection of the stationary phase (commonly silica gel for pyrazine derivatives) and the eluent system is typically guided by preliminary TLC analysis. wikipedia.org A solvent system that provides a good R_f value (around 0.2-0.4) on TLC is often a good starting point for column chromatography. By gradually increasing the polarity of the eluent (gradient elution), compounds with different polarities can be selectively eluted from the column and collected in separate fractions. The purity of these fractions is then assessed, often by TLC.

Stationary PhaseMobile Phase SystemElution Mode
Silica Geln-Hexane/Ethyl AcetateGradient
AluminaDichloromethane/MethanolIsocratic

Computational and Theoretical Investigations of 6 Chloropyrrolo 1,2 a Pyrazine

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the intricacies of molecular systems. DFT methods are favored for their balance of computational cost and accuracy in predicting the properties of organic molecules like 6-Chloropyrrolo[1,2-a]pyrazine. nih.gov These calculations involve selecting a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to approximate solutions to the Schrödinger equation, thereby yielding detailed information about the molecule's geometry and electronic behavior. nih.gov

A fundamental step in computational analysis is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. nih.govnih.gov For this compound, this would involve calculating the forces on each atom and adjusting their positions until a stable structure, or a minimum on the potential energy surface, is found. The result is a precise, three-dimensional model of the molecule.

Table 1: Representative Calculated Geometrical Parameters for a Pyrazine (B50134) Ring Data based on calculations for the parent pyrazine molecule.

ParameterBond/AtomsCalculated Value (Å or °)
Bond LengthC-N1.334 Å
Bond LengthC-C1.392 Å
Bond LengthC-H1.082 Å
Bond AngleC-N-C116.9°
Bond AngleN-C-C121.5°
Bond AngleN-C-H116.1°
Source: Adapted from DFT/B3LYP/cc-pVDZ calculations on pyrazine. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, with higher HOMO energies indicating a greater tendency to donate electrons. youtube.comlibretexts.org Conversely, the energy of the LUMO is related to the electron affinity and electrophilicity of the molecule; a lower LUMO energy suggests a greater ability to accept electrons. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org A small gap suggests the molecule is more polarizable and more reactive. libretexts.org For this compound, the electron-deficient nature of the pyrazine ring combined with the inductive effects of the chlorine atom would significantly influence the energies of these frontier orbitals. researchgate.net

Table 2: General Principles of Frontier Molecular Orbital (FMO) Analysis

ParameterDescriptionImplication for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Higher energy indicates stronger nucleophilicity (electron-donating ability).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Lower energy indicates stronger electrophilicity (electron-accepting ability).
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability.

Quantum chemical calculations can provide valuable thermodynamic data to assess the stability and reactivity of molecules. By calculating the total electronic energy of a molecule, the relative stabilities of different isomers or conformers can be compared. nih.gov For instance, in a study of chloropyrrole isomers, DFT calculations showed that the relative energy (ΔE) indicates the extent of molecular stability, with lower values corresponding to more stable structures. nih.gov

Molecular Modeling and Docking Studies (General Principles)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds like this compound, these methods are particularly useful for exploring its potential interactions with biological targets, such as proteins or enzymes.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The pyrrolo[1,2-a]pyrazine (B1600676) scaffold has a bicyclic structure which imposes significant conformational constraints compared to acyclic molecules. mdpi.com However, some degree of flexibility may still exist.

Theoretical methods can be used to identify stable conformers and to calculate the energy barriers for interconversion between them. For example, studies on similar fused heterocyclic systems like imidazo-[1,2-a]pyrazine have used DFT to produce potential energy surface (PES) scans, which identify stable rotameric forms. nih.gov Such an analysis for this compound would reveal the preferred three-dimensional shape of the molecule, which is crucial for its ability to fit into the active site of a biological target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov The primary goal of docking is to predict the binding mode and affinity of the ligand to the target.

The interaction mechanisms are analyzed based on the docked pose. For pyrazine-based compounds, several types of interactions are frequently observed:

Hydrogen Bonds: The nitrogen atoms in the pyrazine ring are electron-deficient and can act as hydrogen bond acceptors. researchgate.netfigshare.com

π-Interactions: The aromatic pyrrolopyrazine ring system can engage in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Halogen Bonds: The chlorine atom at the 6-position can potentially form halogen bonds, which are specific non-covalent interactions with nucleophilic atoms like oxygen or nitrogen. figshare.com

Docking studies on various pyrazine derivatives have successfully identified key interactions and binding affinities (often expressed as a docking score in kcal/mol), providing a rational basis for their observed biological activities. researchgate.netresearchgate.net

Protonation and Basicity Studies

The study of protonation and basicity is fundamental to understanding the chemical reactivity and potential pharmacological applications of heterocyclic compounds like this compound. While specific, in-depth computational and experimental studies on the protonation of this compound are not extensively available in publicly accessible literature, a theoretical analysis based on the electronic properties of the parent pyrrolo[1,2-a]pyrazine scaffold and the influence of its chloro-substituent allows for predictions regarding its basicity and most probable protonation sites.

The pyrrolo[1,2-a]pyrazine system is an aromatic, bicyclic heteroaromatic compound containing two nitrogen atoms. The location of these nitrogen atoms within the fused ring system dictates their respective contributions to the aromatic sextet and their availability for protonation. In the pyrrolo[1,2-a]pyrazine core, one nitrogen atom is part of the five-membered pyrrole-like ring, and its lone pair of electrons is integral to the aromatic π-system, rendering it non-basic. The other nitrogen atom is in the six-membered pyrazine ring and possesses a lone pair in an sp2-hybridized orbital in the plane of the ring, which is available for protonation.

Therefore, the primary site of protonation in pyrrolo[1,2-a]pyrazine and its derivatives is anticipated to be the nitrogen atom in the pyrazine ring. This is consistent with the general behavior of similar N-bridgehead heterocyclic systems. An early study by Dvoryantseva et al. in 1979 investigated the protonation of various derivatives of pyrrolo[1,2-a]pyrazine, and while the full details of this work are not widely available, it points towards research interest in the basicity of this class of compounds.

While precise pKa values for this compound from computational studies are not available, it is possible to create a comparative data table to illustrate the expected trends in basicity across related heterocyclic compounds.

Table 1: Predicted Basicity Trends of Pyrrolo[1,2-a]pyrazine and Related Compounds

Compound Predicted Relative Basicity Rationale for Predicted Basicity
Pyrrolo[1,2-a]pyrazine Higher The unsubstituted parent compound serves as a baseline. The pyrazine nitrogen is the basic center.
This compound Lower The electron-withdrawing chlorine atom at the 6-position decreases the electron density on the pyrazine nitrogen, reducing its ability to accept a proton.

Table 2: Theoretical Protonation Sites in this compound

Potential Protonation Site Likelihood of Protonation Justification
Pyrazine Nitrogen (N5) High The lone pair is in an sp2 orbital, available for protonation without disrupting the aromatic system.
Pyrrole (B145914) Nitrogen (N2) Low The lone pair is part of the aromatic π-system, and protonation would disrupt the aromaticity of the five-membered ring.

Advanced Applications of 6 Chloropyrrolo 1,2 a Pyrazine in Chemical Research and Material Science

Building Blocks for Complex Polycyclic Systems

The pyrrolo[1,2-a]pyrazine (B1600676) core is a valuable starting point for the construction of more elaborate polycyclic and N-fused heteroaromatic systems. The presence of the chlorine atom at the 6-position provides a reactive handle that facilitates annulation reactions, where additional rings are fused onto the initial scaffold. These reactions can proceed through various mechanisms, including intramolecular cyclizations and cascade reactions. rsc.orgnih.gov

For instance, derivatives of pyrrolo[1,2-a]pyrazine are utilized in acid-catalyzed reactions with compounds like o-phenylenediamines to create complex hybrid structures such as benzo[d]imidazole-pyrrolo[1,2-a]pyrazines. nih.gov This modular approach allows for the systematic construction of polycyclic systems with tailored properties. nih.gov The 6-chloro substituent can act as a crucial site for initiating such cyclization cascades or for introducing functionalities that then participate in ring-closing steps. While specific examples detailing the direct use of 6-chloropyrrolo[1,2-a]pyrazine in these complex syntheses are not extensively documented in readily available literature, the principles of heterocyclic chemistry strongly support its utility in this context. The chloro group can be substituted by a nucleophile that carries a second reactive group, which can then undergo an intramolecular reaction to form a new ring.

Table 1: Examples of Polycyclic Systems Derived from Pyrrolo[1,2-a]pyrazine Scaffolds

Starting Scaffold Reaction Type Resulting Polycyclic System Potential Application
Pyrrolo[1,2-a]pyrazine derivative Acid-catalyzed double cyclodehydration and aromatization Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Optical Materials, Bioimaging nih.gov
2-Formyl-N-propargylpyrrole Cascade condensation/cyclization/aromatization Pyrrolo[1,2-a]pyrazine Medicinal Chemistry rsc.org

Scaffold for Structure-Activity Relationship Studies (General)

The pyrrolo[1,2-a]pyrazine nucleus is recognized as a "biologically active scaffold" due to its presence in molecules exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties. researchgate.netresearchgate.net In drug discovery, Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity.

For example, studies on different classes of pyrrolopyrazine derivatives have shown that the nature and position of substituents on the aromatic rings are critical for their biological effects, such as anticonvulsant and anticancer activities. nih.govnih.gov Although comprehensive SAR studies focusing specifically on the 6-position of the pyrrolo[1,2-a]pyrazine core are not widely published, the established importance of substitution patterns on this scaffold underscores the potential of this compound as a key tool for developing new therapeutic agents. researchgate.netresearchgate.net

Table 2: Biological Activities Associated with the Pyrrolo[1,2-a]pyrazine Scaffold

Biological Activity Class of Derivative Key Structural Features Reference
Anticonvulsant Chiral derivatives with aromatic substituents at C-4 Orientation of substituents in the phenyl moiety affects activity. nih.gov
Kinase Inhibition 6H-pyrrolo[2,3-e] researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazines Tricyclic pyrrolopyrazine core acts as a Jak inhibitor. nih.gov
Anticancer Derivatives with substituted phenyl groups Substituents on the aromatic ring are crucial for inhibiting cell viability. nih.gov

Precursors for Novel Materials with Specific Properties (e.g., Electronic, Optical)

The field of materials science is constantly in search of new organic molecules with unique electronic and optical properties for applications in devices such as organic light-emitting diodes (OLEDs), sensors, and organic semiconductors. Fused N-heterocyclic systems, like pyrrolo[1,2-a]pyrazine, are promising candidates due to their rigid, planar structures and tunable electronic characteristics.

Research has shown that polycyclic systems derived from the pyrrolo[1,2-a]pyrazine scaffold can exhibit interesting photophysical properties. For instance, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids have been synthesized and shown to possess unique blue emission properties, both in solution and in the solid state. nih.gov The emission characteristics were found to be highly dependent on the substituents attached to the polycyclic framework, indicating that the optical properties can be finely tuned through chemical modification. nih.gov

This compound serves as a valuable precursor for such materials. The chloro group can be replaced with various aryl or heteroaryl groups through cross-coupling reactions, extending the π-conjugated system of the molecule. nih.gov This extension of conjugation is a key strategy for modifying the absorption and emission wavelengths of fluorescent materials. The ability to systematically modify the structure of the pyrrolo[1,2-a]pyrazine core through its 6-chloro derivative opens up possibilities for creating a library of novel materials with tailored electronic and optical properties for specific technological applications. mdpi.com

Table 3: Optical Properties of Pyrrolo[1,2-a]pyrazine-Based Hybrid Structures

Compound Group Key Structural Feature Observed Optical Property Potential Application Reference
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids Polycyclic N-fused heteroaromatic system Strong blue emission in solution and solid state Organic Light-Emitting Diodes (OLEDs), Bioimaging nih.gov

Intermediates in the Synthesis of Diverse Heterocyclic Compounds

One of the most significant applications of this compound in chemical research is its role as a versatile synthetic intermediate. The chlorine atom on the pyrazine (B50134) ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. pressbooks.pubsmolecule.com In these reactions, the chlorine atom acts as a good leaving group and can be displaced by a wide variety of nucleophiles, such as amines, alcohols, and thiols. This allows for the straightforward introduction of diverse functional groups at the 6-position, leading to a vast library of new pyrrolo[1,2-a]pyrazine derivatives. nih.gov

Furthermore, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. nih.govsigmaaldrich.commdpi.com These powerful synthetic methods enable the formation of new carbon-carbon and carbon-nitrogen bonds. For example, a Suzuki coupling reaction can be used to attach various aryl or heteroaryl groups to the 6-position, while a Buchwald-Hartwig reaction can introduce a range of substituted amines. nih.gov The ability to perform these selective transformations makes this compound a key building block for synthesizing complex molecules with potential applications in pharmaceuticals and other areas of chemical biology. nih.gov

Table 4: Synthetic Transformations of Chloro-Substituted Heterocycles

Reaction Type Reagents/Catalysts Product Type Significance
Nucleophilic Aromatic Substitution (SNAr) Amines, Alcohols, Thiols 6-Amino-, 6-Alkoxy-, 6-Thio-pyrrolo[1,2-a]pyrazines Introduction of diverse functional groups. smolecule.comnih.gov
Suzuki Cross-Coupling Arylboronic acids, Palladium catalyst 6-Aryl-pyrrolo[1,2-a]pyrazines Formation of C-C bonds to extend conjugation. nih.gov
Buchwald-Hartwig Amination Amines, Palladium catalyst, Ligand (e.g., BINAP) 6-(Amino)-pyrrolo[1,2-a]pyrazines Formation of C-N bonds for medicinal chemistry applications. nih.gov

Table of Compounds

Compound Name
This compound
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine
Pyrrolo-pyridine
6H-pyrrolo[2,3-e] researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine
Pyrrolo[1,2-a]pyrazine-1,4-dione
Pyrrolo[1,2-i] dntb.gov.uanih.gov phenanthroline
o-phenylenediamine

Concluding Remarks and Future Research Directions

Emerging Synthetic Methodologies for Chlorinated Pyrrolo[1,2-a]pyrazines

The synthesis of functionalized pyrrolo[1,2-a]pyrazines has traditionally relied on multi-step sequences. However, the field is moving towards more efficient and atom-economical methods. Future advancements in the synthesis of 6-chloropyrrolo[1,2-a]pyrazine and its chlorinated analogues are likely to be centered around late-stage functionalization and photocatalysis.

Late-Stage C-H Chlorination: A significant challenge in organic synthesis is the introduction of functional groups onto a complex molecule in the final steps of a synthetic sequence. Late-stage C-H chlorination is an emerging strategy that could be applied to the pyrrolo[1,2-a]pyrazine (B1600676) core. osi.lv Methods using N-chlorosuccinimide (NCS) with a dimethyl sulfoxide (B87167) (DMSO) catalyst have shown promise for the chlorination of a variety of heteroaromatic compounds under mild and neutral conditions. tcichemicals.comthieme.de This approach avoids the harsh conditions often associated with traditional chlorination methods and is compatible with a wider range of functional groups, making it ideal for the late-stage modification of drug candidates. tcichemicals.com

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for activating otherwise unreactive bonds under exceptionally mild conditions. mdpi.com This methodology can be used to activate common chlorinating agents like NCS, providing a milder alternative to traditional methods. mdpi.com The application of photoredox catalysis to the pyrrolo[1,2-a]pyrazine system could enable highly regioselective chlorination reactions, potentially at positions that are difficult to access through conventional means. mdpi.com

A summary of emerging synthetic strategies is presented in the table below.

MethodologyDescriptionPotential Advantages
Late-Stage C-H Chlorination Direct chlorination of a C-H bond on the pyrrolo[1,2-a]pyrazine core in the later stages of a synthesis.Increased synthetic efficiency; compatibility with complex molecules.
Photoredox Catalysis Use of visible light and a photocatalyst to generate reactive chlorine species under mild conditions.High regioselectivity; mild reaction conditions; use of safer chlorinating reagents.

Unexplored Reactivity Patterns and Derivatization Pathways

The chlorine atom at the 6-position of the pyrrolo[1,2-a]pyrazine ring imparts distinct reactivity to the molecule, primarily serving as a leaving group for nucleophilic substitution. However, there are several underexplored avenues for its derivatization.

Nucleophilic Substitution and Cross-Coupling: While nucleophilic substitution is a known reaction for this compound, the full scope of potential nucleophiles and advanced cross-coupling reactions remains to be explored. smolecule.com The application of modern palladium- and copper-catalyzed cross-coupling reactions could enable the introduction of a wide array of functional groups, including aryl, alkyl, and amino moieties, significantly expanding the chemical space accessible from this scaffold.

Unusual Cycloaddition Reactions: The electron-withdrawing nature of the pyrazine (B50134) ring, further enhanced by the chlorine atom, could make the pyrrole (B145914) ring susceptible to unusual cycloaddition reactions. Research into the use of chlorinated anilines as templates for solid-state [2+2] cycloaddition reactions upon exposure to ultraviolet light suggests that the this compound scaffold could participate in similar photochemical transformations. nih.govnih.gov This could lead to the synthesis of novel, complex polycyclic structures that are not accessible through traditional thermal reactions.

Electrophilic Substitution: Studies on the trifluoroacetylation of pyrrolo[1,2-a]pyrazines have shown that electrophilic substitution occurs at the C-6 position. osi.lv The presence of a chlorine atom at this position modifies the electronic properties of the ring system, and further investigation is needed to understand how this influences subsequent electrophilic substitution reactions on other positions of the pyrrole or pyrazine rings.

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental design.

Density Functional Theory (DFT) for Reactivity Prediction: DFT calculations can provide deep insights into the electronic structure and reactivity of this compound. A study on the related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, used DFT to analyze its reactive properties through molecular electrostatic potential (MEP) maps and Fukui functions, which identify the most probable sites for electrophilic attack. chemrxiv.org Similar computational studies on this compound could predict its behavior in various reactions, guiding the development of new derivatization strategies. chemrxiv.org

Predictive Modeling for Materials Science: DFT is also being used to design novel organic materials. A recent study explored the design of pyrrolopyrazine-based electron-transporting materials for perovskite solar cells, using DFT to predict their optoelectronic properties. nih.gov This highlights the potential for using computational methods to screen for this compound derivatives with desirable electronic properties for applications in organic electronics. nih.gov

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) studies, which correlate chemical structure with biological activity, can be enhanced by combining them with DFT calculations. researchgate.net Furthermore, machine learning algorithms are being developed to predict the properties and formation of nitrogen heterocycles, offering a powerful approach to rapidly screen virtual libraries of this compound derivatives for potential applications. researchgate.net

The table below summarizes the application of these computational methods.

Computational MethodApplication to this compound
Density Functional Theory (DFT) Prediction of reactivity, reaction mechanisms, and electronic properties.
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural features of derivatives with biological activity.
Machine Learning High-throughput screening of virtual libraries to predict properties and activities.

Potential Roles in Next-Generation Chemical Design

The unique structural and electronic properties of this compound make it a promising scaffold for the design of next-generation chemicals with applications in medicine and materials science.

Medicinal Chemistry and Drug Discovery: The pyrrolo[1,2-a]pyrazine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and anticonvulsant properties. researchgate.nettandfonline.com The chlorine atom in this compound provides a handle for the synthesis of compound libraries for drug discovery. Furthermore, its reactivity makes it a potential candidate for the development of covalent inhibitors, a class of drugs that form a covalent bond with their biological target, often leading to increased potency and duration of action.

Organic Electronics and Materials Science: As suggested by computational studies, the pyrrolopyrazine core has potential applications in organic electronics. nih.gov The ability to tune the electronic properties of this scaffold through derivatization at the 6-position could lead to the development of novel materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.govuky.edu The fusion of additional aromatic rings to the pyrrolopyrazine system has been shown to produce novel fluorophores with potential applications in bioimaging. nih.gov

Chemical Probes: The pyrrolopyrazine scaffold can be functionalized to create chemical probes for studying biological processes. Its fluorescent properties, combined with the ability to attach various functional groups, make it a candidate for the development of sensors and imaging agents.

Q & A

Q. What are the common synthetic routes to 6-chloropyrrolo[1,2-a]pyrazine and its derivatives?

The core scaffold is typically synthesized via base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate . Subsequent chlorination at the 6-position can be achieved through electrophilic substitution or directed metalation. Pd-catalyzed direct C6 arylation is also employed for functionalization .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Key methods include 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substitution patterns and regiochemistry, particularly for distinguishing regioisomers (e.g., 8c vs. 8e in ) . High-resolution mass spectrometry (HRMS-ESI-QTOF) validates molecular formulas, while X-ray crystallography resolves ambiguities in complex fused-ring systems .

Q. How can researchers introduce functional groups at the 6-position of pyrrolo[1,2-a]pyrazine?

Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) and electrophilic substitution (e.g., Friedel-Crafts acylation) are standard. Acid-catalyzed cyclodehydration with o-phenylenediamines enables hybrid structure formation, as seen in benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids .

Advanced Research Questions

Q. How can regioisomer formation be controlled during the synthesis of fused pyrrolo[1,2-a]pyrazine derivatives?

Regioselectivity depends on reaction conditions and substituent effects. For example, using unsymmetrical o-phenylenediamines (e.g., 4-fluoro-o-phenylenediamine) with DBSA/toluene instead of TFA/DMSO minimizes competing pathways, as shown in Table 2 of . Computational modeling (e.g., ab initio calculations) aids in predicting reactive sites .

Q. What strategies optimize reaction yields in iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts?

Adding Cs2_2CO3_3 enhances conversion and suppresses racemization by stabilizing intermediates. Ligand choice (e.g., chiral phosphines) and solvent polarity (e.g., THF) critically influence enantioselectivity, achieving up to 95% ee .

Q. How are photophysical properties (e.g., blue emission) evaluated in pyrrolo[1,2-a]pyrazine hybrids?

Aggregation-induced emission (AIE) and solvatochromism studies in solid and solution states quantify Stokes shifts and quantum yields. Substituent effects (e.g., electron-withdrawing groups) enhance fluorescence intensity, as demonstrated in naphtho-fused derivatives .

Q. What methodologies address contradictions in reported biological activities of pyrrolo[1,2-a]pyrazine derivatives?

Dose-response assays (e.g., IC50_{50} determination) and orthogonal validation (e.g., CRISPR knockdown) clarify target specificity. For osteoclast inhibition studies, comparative analysis of structural analogs (e.g., 8o vs. 8ab in ) isolates pharmacophores .

Q. How can computational tools predict metabolic stability or toxicity of this compound derivatives?

Density functional theory (DFT) calculates HOMO/LUMO gaps for reactivity insights, while molecular docking identifies potential off-target interactions. In vivo toxicological screens (e.g., histopathology in rodents) validate predictions, as in .

Methodological Challenges

Q. What experimental designs mitigate photodegradation in fluorophore-functionalized pyrrolo[1,2-a]pyrazines?

Incorporate electron-donating groups (e.g., methoxy) to stabilize excited states. Use UV-shielding additives (e.g., cyclooctatetraene) during imaging and low-intensity excitation light .

Q. How are catalyst systems selected for large-scale synthesis of chiral pyrrolo[1,2-a]pyrazines?

Screening ligands (e.g., Josiphos for Ir catalysts) and optimizing solvent/substrate ratios improve turnover numbers (TONs). Kinetic studies identify rate-limiting steps (e.g., carbene formation in Ir-catalyzed reactions) .

Data Interpretation

Q. How should researchers resolve conflicting NMR data in densely substituted pyrrolo[1,2-a]pyrazines?

Use 2D techniques (HSQC, HMBC) to assign overlapping signals. Deuterated solvents (e.g., DMSO-d6_6) and variable-temperature NMR reduce exchange broadening, as applied in for 8aa .

Q. What statistical approaches validate structure-activity relationships (SARs) in bioactivity studies?

Multivariate regression analysis (e.g., PLS) correlates electronic (Hammett σ) or steric (Taft) parameters with IC50_{50} values. Cluster analysis groups analogs by functional motifs (e.g., dichloro vs. methoxy substituents) .

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